2-(Azidomethyl)benzofuran

Description

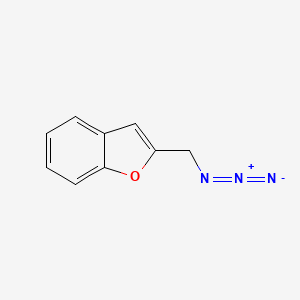

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7N3O |

|---|---|

Molecular Weight |

173.17 g/mol |

IUPAC Name |

2-(azidomethyl)-1-benzofuran |

InChI |

InChI=1S/C9H7N3O/c10-12-11-6-8-5-7-3-1-2-4-9(7)13-8/h1-5H,6H2 |

InChI Key |

NAQXWOOUMNVSJA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)CN=[N+]=[N-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Azidomethyl Benzofuran and Its Analogues

Precursor-Based Synthetic Routes to 2-(Azidomethyl)benzofuran

Multi-Step Synthesis from Benzofuran-2-carboxylic Acid Derivatives

A classical and reliable approach to this compound involves a sequential three-step synthesis starting from the readily available benzofuran-2-carboxylic acid. This pathway relies on fundamental organic transformations, including reduction, halogenation, and nucleophilic substitution.

The initial step in this synthetic sequence is the reduction of a benzofuran-2-carboxylic acid or its corresponding ester derivative to the primary alcohol, (benzofuran-2-yl)methanol. This transformation is a standard procedure in organic synthesis, effectively converting the carboxyl functional group into a hydroxymethyl group. The synthesis of (benzofuran-2-yl)methanol from benzofuran-2-carboxylic acid is a key step in preparing precursors for further functionalization. unicatt.it Common reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent are typically employed for this purpose. The reaction proceeds with high efficiency, providing the intermediary alcohol in excellent yield, which can then be carried forward to the next step. unicatt.it

To facilitate the introduction of the azide (B81097) group, the hydroxyl group of (benzofuran-2-yl)methanol must first be converted into a better leaving group. This is typically achieved through a halogenation reaction, converting the alcohol into a more reactive 2-(halomethyl)benzofuran, such as 2-(chloromethyl)benzofuran (B1204907) or 2-(bromomethyl)benzofuran. Standard halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are effective for this transformation. This conversion to a benzylic-like halide is a critical activation step, preparing the molecule for the subsequent nucleophilic attack by an azide salt. beilstein-journals.org

The final step in this multi-step sequence is the introduction of the azide functionality via a nucleophilic substitution reaction. The previously synthesized 2-(halomethyl)benzofuran is treated with an azide salt, most commonly sodium azide (NaN₃). beilstein-journals.org The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), which facilitates the Sₙ2 mechanism. The azide anion displaces the halide leaving group to form the final product, this compound. This method is robust and widely applicable for preparing various azidomethyl-substituted aromatic and heterocyclic compounds. beilstein-journals.org

Silver(I)-Catalyzed Tandem Cyclization and Azidation Approaches

More advanced and atom-economical methods have been developed to streamline the synthesis of this compound and its analogues. Among these, silver(I)-catalyzed tandem reactions offer an efficient route from linear precursors in a single pot. rsc.org

An efficient synthesis of 2-azidomethyl benzofurans has been achieved using a silver(I)-catalyzed tandem reaction starting from readily available hydroxyl-phenyl propargyl alcohols. rsc.orgrsc.orgresearchgate.net This methodology involves a sequential Ag(I)-catalyzed 5-exo-dig cyclization followed by a catalyst-free γ-allylic azidation. rsc.orgresearchgate.net The reaction proceeds via a highly regioselective C–O bond formation to construct the benzofuran (B130515) ring system. rsc.org The in situ generated allylic alcohol intermediate then undergoes a spontaneous aromatization-driven azidation at the γ-position when treated with an azide source. rsc.org This approach is applicable to a wide range of substrates with various substitutions on the phenyl ring and the propargylic position, providing access to a library of this compound analogues in good yields. researchgate.net

| Entry | Substrate (Hydroxyl-Phenyl Propargyl Alcohol) | Product | Yield (%) |

|---|---|---|---|

| 1 | 1-(2-hydroxyphenyl)-3-phenylprop-2-yn-1-ol | 2-(azidomethyl)-3-phenylbenzofuran | 85 |

| 2 | 1-(2-hydroxy-5-methylphenyl)-3-phenylprop-2-yn-1-ol | 2-(azidomethyl)-5-methyl-3-phenylbenzofuran | 82 |

| 3 | 1-(5-bromo-2-hydroxyphenyl)-3-phenylprop-2-yn-1-ol | 2-(azidomethyl)-5-bromo-3-phenylbenzofuran | 80 |

| 4 | 1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-yn-1-ol | 2-(azidomethyl)-5-chloro-3-phenylbenzofuran | 81 |

| 5 | 1-(2-hydroxyphenyl)-3-(p-tolyl)prop-2-yn-1-ol | 2-(azidomethyl)-3-(p-tolyl)benzofuran | 84 |

| 6 | 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-yn-1-ol | 2-(azidomethyl)-3-(4-methoxyphenyl)benzofuran | 80 |

Regioselective C–O and C–N Bond Formation Mechanisms

A significant advancement in the synthesis of 2-azidomethyl benzofurans involves a silver(I)-catalyzed reaction starting from readily available hydroxyl-phenyl propargyl alcohols. rsc.orgresearchgate.netrsc.orgnih.gov This methodology is distinguished by its high degree of regioselectivity in the formation of the critical C–O bond of the benzofuran ring. rsc.org The process is part of a tandem sequence where the silver catalyst activates the alkyne group of the propargyl alcohol, facilitating the intramolecular attack by the phenolic hydroxyl group. rsc.orgresearchgate.netnih.gov

This electrophilic cyclization selectively forms the five-membered furan (B31954) ring fused to the benzene (B151609) core. rsc.org Control experiments have demonstrated that this C–O bond formation is a key step that precedes the introduction of the azide functionality. rsc.orgresearchgate.netrsc.orgnih.gov The reaction is not only applicable to the synthesis of benzofurans (C–O bond formation) but also to the synthesis of analogous indole (B1671886) derivatives (C–N bond formation) from amino-phenyl propargyl alcohols, highlighting the versatility of the regioselective cyclization. rsc.orgnih.gov The catalyst's role is crucial in activating the alkyne toward nucleophilic attack, thereby directing the regiochemical outcome of the cyclization. rsc.org

Sequential 5-exo-dig Cyclization and γ-Allylic Azidation

The synthesis of 2-azidomethyl benzofurans from hydroxyl-phenyl propargyl alcohols proceeds through a sophisticated tandem mechanism. rsc.orgresearchgate.netnih.gov The process is initiated by a silver(I)-catalyzed 5-exo-dig cyclization. rsc.orgnih.govrsc.org This step involves the intramolecular attack of the hydroxyl group onto the silver-activated alkyne, forming the benzofuran ring system. rsc.org

Table 1: Yields of this compound Analogues via Ag(I)-Catalyzed Tandem Cyclization/Azidation This table presents a selection of synthesized compounds and their corresponding yields as reported in the literature. The data is based on the Ag(I)-catalyzed reaction of various substituted propargyl alcohols.

| Entry | R¹ (on Benzofuran Core) | R² (on Methyl-attached Phenyl) | Product | Yield (%) |

| 1 | H | H | 2-(Azido(phenyl)methyl)benzofuran | 87 |

| 2 | 5-Methyl | H | 2-(Azido(phenyl)methyl)-5-methylbenzofuran | 85 |

| 3 | 5-Bromo | H | 2-(Azido(phenyl)methyl)-5-bromobenzofuran | 80 |

| 4 | 5-Chloro | H | 2-(Azido(phenyl)methyl)-5-chlorobenzofuran | 82 |

| 5 | H | 4-Methoxy | 2-(Azido(4-methoxyphenyl)methyl)benzofuran | 83 |

| 6 | H | 4-Methyl | 2-(Azido(p-tolyl)methyl)benzofuran | 85 |

| 7 | H | n-Butyl | 2-(Azido(n-butyl)methyl)benzofuran | 70 |

| 8 | H | 4-Fluoro | 2-(Azido(4-fluorophenyl)methyl)benzofuran | 88 |

Source: Adapted from Kumar, G. R., et al., Organic & Biomolecular Chemistry, 2016. rsc.org

In Situ Generation Strategies for Azidomethylbenzofuran Moieties

The in situ generation of azidomethylbenzofurans is a valuable strategy that avoids the isolation of potentially unstable azide intermediates. This approach typically involves the direct conversion of a more stable precursor into the desired azide within the reaction mixture, which then immediately participates in a subsequent reaction.

Conversion from Chloromethyl Precursors using Azide Sources

A common and practical method for generating this compound moieties involves the nucleophilic substitution of a 2-(chloromethyl)benzofuran precursor. researchgate.net In this strategy, the chloromethyl compound is treated with an azide source, such as sodium azide (NaN₃), to yield the corresponding azidomethyl derivative in situ. researchgate.netresearchgate.net

This conversion is a standard Sₙ2 reaction, where the azide anion displaces the chloride. The resulting this compound can then be immediately trapped, for example, in a 1,3-dipolar cycloaddition reaction with an alkyne to form a triazole. researchgate.net This one-pot approach is efficient for creating more complex heterocyclic systems, such as benzofuran-1,2,4-oxadiazole-1,2,3-triazole hybrids. researchgate.net A similar transformation has been described starting from 5-bromo-2-(iodomethyl)benzofuran, where sodium azide in dimethylformamide (DMF) is used to afford 2-(azidomethyl)-5-bromobenzofuran. researchgate.net

Comparative Analysis of Synthetic Efficiency and Scalability of this compound Pathways

When comparing the primary synthetic routes to this compound, several factors related to efficiency and scalability must be considered.

The tandem silver(I)-catalyzed cyclization/azidation of propargyl alcohols offers high efficiency in a single operational step from linear precursors. rsc.org Its key advantages include:

High Yields: Generally provides good to excellent yields (often >80%) across a range of substrates. rsc.org

Atom Economy: As a tandem reaction, it reduces the number of separate purification steps, saving time and resources.

Mild Conditions: The reaction proceeds well and is notably insensitive to air and moisture, which is a significant advantage for large-scale synthesis as it obviates the need for stringent anhydrous or inert atmosphere conditions. rsc.org

The conversion from halomethyl precursors (e.g., chloromethyl or iodomethyl) represents a more traditional, stepwise approach. researchgate.netresearchgate.net

Table 2: Comparison of Synthetic Pathways to this compound

| Feature | Tandem Ag(I)-Catalyzed Pathway | Halomethyl Substitution Pathway |

| Starting Materials | Hydroxyl/amino-phenyl propargyl alcohols | 2-(Halomethyl)benzofurans (e.g., chloro-, iodo-) |

| Key Reagents | Ag(I) salt (e.g., AgOAc), TMSN₃ | Sodium Azide (NaN₃) |

| Number of Steps | One-pot tandem reaction | Multiple steps (precursor synthesis + substitution) |

| Reaction Conditions | Mild, insensitive to air/moisture | Generally mild, but precursor synthesis may vary |

| Overall Efficiency | High, with excellent yields in one step | High yield for substitution, but overall efficiency depends on precursor synthesis |

| Scalability | Favorable due to operational simplicity and robustness of conditions | Scalable, but may be less economical due to multiple steps |

Elucidating Chemical Reactivity and Transformation Pathways of 2 Azidomethyl Benzofuran

Copper(I)-Catalyzed Azide (B81097)–Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely utilized "click chemistry" reaction. organic-chemistry.org This reaction involves the coupling of an azide, such as 2-(azidomethyl)benzofuran, with a terminal alkyne to form a stable 1,2,3-triazole ring. organic-chemistry.orgnih.gov The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. organic-chemistry.orgnih.gov

The reaction of this compound with various terminal alkynes in the presence of a copper(I) catalyst leads to the formation of a diverse library of 1H-1,2,3-triazole derivatives. tandfonline.comtandfonline.comresearchgate.net This transformation is a cornerstone of click chemistry, providing a reliable method for linking the benzofuran (B130515) scaffold to other molecular fragments. nih.gov The resulting triazole ring acts as a stable and often biologically relevant linker. nih.gov

A key feature of the CuAAC reaction is its high regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. beilstein-journals.orgacs.org This is in stark contrast to the thermal Huisgen 1,3-dipolar cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.orgacs.org The copper(I) catalyst orchestrates the reaction pathway to favor the formation of the 1,4-isomer, a critical aspect for applications where specific connectivity is paramount. acs.orgnih.gov In contrast, ruthenium-based catalysts can be employed to selectively generate the 1,5-disubstituted regioisomer. orgsyn.orgmdpi.com

The mechanism of the CuAAC reaction involves the formation of a copper(I) acetylide intermediate. nih.gov The azide then coordinates to the copper center, and subsequent cyclization and protonolysis yield the 1,4-disubstituted triazole product. nih.gov

The efficiency of the CuAAC reaction can be significantly influenced by the choice of the catalytic system. Various copper(I) sources can be used, often generated in situ from copper(II) salts like copper(II) sulfate (B86663) (CuSO₄) in the presence of a reducing agent such as sodium ascorbate (B8700270). tandfonline.comresearchgate.net

The addition of ligands can stabilize the copper(I) oxidation state and accelerate the reaction. nih.govnih.gov Tris(triazolyl)amine ligands are particularly effective in aqueous solutions. nih.gov Research has shown that a variety of ligands, including those based on 2,2'-bipyridine (B1663995) and 1,10-phenanthroline, can enhance reaction rates. nih.gov The choice of ligand can be crucial, especially in biological applications where minimizing copper toxicity is a concern. nih.gov

The following table summarizes common components of catalytic systems used in CuAAC reactions:

| Component | Function | Example |

| Copper(II) Salt | Precursor to the active Cu(I) catalyst | Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) tandfonline.comresearchgate.net |

| Reducing Agent | Reduces Cu(II) to the catalytically active Cu(I) | Sodium Ascorbate tandfonline.comresearchgate.net |

| Ligand | Stabilizes Cu(I) and accelerates the reaction | Tris(benzyltriazolylmethyl)amine (TBTA) nih.gov |

The choice of solvent can have a significant impact on the kinetics of the CuAAC reaction. csic.esmdpi.com While the reaction can be performed in a variety of organic solvents such as DMF, toluene, and THF, aqueous solvent systems are often preferred for their green credentials and biocompatibility. tandfonline.commdpi.com Mixtures of water and t-butanol are commonly employed. beilstein-journals.org

Studies have shown that the reaction rate can be highly dependent on the solvent. For instance, some cycloaddition reactions are significantly slower in acetonitrile (B52724) compared to neat conditions or other solvents like methanol (B129727) and water. csic.es The kinetic profile of the reaction is influenced by factors such as the solubility of the reactants and the catalyst, as well as the ability of the solvent to participate in the reaction mechanism. nih.govcsic.es

The robust and reliable nature of the CuAAC reaction makes it an ideal tool for the synthesis of complex molecules where a benzofuran moiety is linked to other heterocyclic systems. This approach allows for the modular construction of novel compounds with potential applications in various fields of chemical and biological research.

A notable application of the CuAAC with this compound derivatives is the synthesis of benzofuran-oxadiazole-triazole hybrids. tandfonline.comtandfonline.com In a typical synthetic strategy, a benzofuran core is first functionalized with an oxadiazole ring, which is then further elaborated with a chloromethyl group. tandfonline.com This intermediate is converted to the corresponding azide in situ, which then undergoes a CuAAC reaction with a terminal alkyne to afford the final hybrid molecule. tandfonline.com

For example, 5-(chloromethyl)-3-(2-methylbenzofuran-3-yl)-1,2,4-oxadiazoles can be treated with sodium azide to generate the 5-(azidomethyl) intermediate. tandfonline.com This is then immediately reacted with a substituted alkyne in the presence of a CuSO₄/sodium ascorbate catalytic system in a DMF/water mixture to yield the desired benzofuran-oxadiazole-triazole hybrids in good to excellent yields. tandfonline.com This sequential approach highlights the power of click chemistry to efficiently build molecular complexity from simpler starting materials. tandfonline.com

Applications in the Synthesis of Complex Hybrid Architectures

Role in Combinatorial Library Synthesis Methodologies

The concept of combinatorial chemistry involves the rapid synthesis of a large number of different but structurally related molecules, forming a "library" that can be screened for biological activity. alipheron.com The reactive nature of the azide group in this compound makes it a valuable building block in the generation of combinatorial libraries. beilstein-journals.org

One key reaction is the Ugi-azide multicomponent reaction. beilstein-journals.orgrsc.org This one-pot reaction allows for the combination of multiple starting materials to create complex molecules in a single step. For instance, benzofuran-pyrazole aldehydes have been utilized in Ugi-azide reactions to generate hybrids containing benzofuran, pyrazole, and tetrazole moieties. beilstein-journals.org A one-pot, five-component reaction involving a Ugi-azide reaction coupled with a palladium/copper-catalyzed intramolecular cyclization has been developed to synthesize 1,5-disubstituted tetrazole-benzofuran hybrids. rsc.org This method is notable for its high bond-forming efficiency, creating six new bonds in a single operation. rsc.org

The "click chemistry" concept, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is another powerful tool for library synthesis. The azidomethyl group of this compound can readily react with various alkynes to produce a diverse range of 1,2,3-triazole-containing benzofuran derivatives. rsc.orgresearchgate.netresearchgate.net This approach has been used to create libraries of compounds for screening as potential therapeutic agents. core.ac.uk For example, a library of benzofuran-1,2,4-oxadiazole-1,2,3-triazole hybrids was synthesized in good to excellent yields through a click reaction approach. researchgate.net

Table 1: Examples of Combinatorial Synthesis Methodologies Utilizing Azido-Functionalized Benzofurans

| Methodology | Reactants | Resulting Scaffold | Key Features |

| Ugi-Azide Reaction | Benzofuran-pyrazole aldehydes, amines, isocyanides, azide source | Benzofuran-pyrazole-tetrazole hybrids | Multi-component, high complexity generation beilstein-journals.org |

| Ugi-Azide/Palladium/Copper Catalysis | Aldehydes, amines, isocyanides, TMSN₃, o-iodophenols | 1,5-Disubstituted tetrazole-benzofuran hybrids | One-pot, five-component, six new bonds formed rsc.org |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | This compound derivatives, various alkynes | 1,2,3-Triazole-substituted benzofurans | High efficiency, modular, "click chemistry" rsc.orgresearchgate.netresearchgate.net |

Radical Cyclization and Annulation Reactions Involving the Azidomethyl Group

Radical reactions offer powerful methods for the construction of complex cyclic and polycyclic structures. preprints.orgresearchgate.net The azidomethyl group in this compound can participate in or initiate radical cascade reactions, leading to novel molecular architectures.

Tandem Radical Spirocyclization with Carbon Monoxide

A notable application of radical chemistry involving an azidomethyl precursor is the tandem radical spirocyclization with carbon monoxide (CO). d-nb.infobeilstein-journals.orgbeilstein-journals.org This methodology allows for the synthesis of spirocyclic γ-lactams, which are important structural motifs in biologically active natural products. d-nb.info

A straightforward synthesis of 4,4-spirocyclic γ-lactams featuring a benzofuran core has been achieved through a tandem radical cyclization of iodoaryl allyl azides with carbon monoxide. d-nb.infobeilstein-journals.org In a specific example, the reaction of 1-(2-(azidomethyl)allyloxy)-2-iodobenzene, a precursor to the this compound system, with CO under radical conditions yielded the corresponding spiro benzofuran lactam in a 58% yield. beilstein-journals.org The reaction is typically mediated by radical initiators like AIBN (2,2'-azobisisobutyronitrile) and a mediator such as tris(trimethylsilyl)silane (B43935) (TTMSS) under high pressure of CO. d-nb.info

The proposed mechanism involves the generation of an aryl radical from the iodoaryl precursor, which then undergoes a 5-exo radical cyclization onto the allyl group. d-nb.info The resulting alkyl radical is then trapped by carbon monoxide to form an acyl radical. This acyl radical subsequently undergoes a spirocyclization onto the azide group, which, after extrusion of nitrogen gas, leads to the formation of the spirocyclic γ-lactam. d-nb.infobeilstein-journals.org

The allyl azide moiety is crucial for the success of this tandem radical cyclization. d-nb.infobeilstein-journals.orgnih.gov It serves as the radical acceptor in the final spirocyclization step. The reaction cascade is initiated by the formation of an aryl radical, which adds to the double bond of the allyl group. d-nb.info The presence of the azide on the allylic methyl group positions it perfectly for the subsequent intramolecular attack by the newly formed acyl radical. d-nb.infobeilstein-journals.org

The efficiency of the cyclization can be influenced by the nature of the atom linking the iodoaryl group and the allyl azide moiety. For instance, while an oxygen linker provides good yields of the spiro benzofuran lactam, a sulfur linker in a similar substrate resulted in a significantly lower yield (19%), which is attributed to the less effective cyclization due to the longer C-S bonds. d-nb.infobeilstein-journals.org

Table 2: Synthesis of Spirocyclic γ-Lactams via Tandem Radical Spirocyclization

| Substrate | Product | Yield | Reference |

| N-(2-(azidomethyl)allyl)-N-(2-iodophenyl)-4-methylbenzenesulfonamide | 4,4-Spirocyclic indoline (B122111) γ-lactam | 53% | d-nb.infobeilstein-journals.org |

| 1-(2-(azidomethyl)allyloxy)-2-iodobenzene | Spiro benzofuran γ-lactam | 58% | beilstein-journals.org |

| 2-(azidomethyl)allyl(2-iodophenyl)sulfane | Spiro thiobenzofuran γ-lactam | 19% | d-nb.infobeilstein-journals.org |

Intramolecular Cyclization Initiated by Azide Functionality

The azide group itself can initiate intramolecular cyclization reactions, providing pathways to various heterocyclic systems. nih.govcore.ac.uk While direct examples focusing solely on this compound are specific, the principles can be inferred from related systems. For instance, silver(I)-catalyzed synthesis of 2-azidomethyl benzofurans from o-hydroxylphenyl propargyl alcohols proceeds through a sequential 5-exo-dig cyclization followed by a catalyst-free γ-allylic azidation. rsc.orgresearchgate.net This indicates the propensity of related intermediates to cyclize and incorporate the azido (B1232118) functionality.

In other contexts, azido-isocyanides have been shown to undergo intramolecular cyclization triggered by an azide anion, leading to complex nitrogenated heterocycles. nih.gov This highlights the potential of the azide group to participate in metal-free cyclization processes. Furthermore, cascade radical cyclization/intermolecular coupling of 2-azaallyls has been used to construct complex benzofurylethylamine derivatives, demonstrating the utility of radical cyclization in building upon the benzofuran core. nih.gov

Other Functionalization Reactions of the Azidomethyl Unit

The azidomethyl group on the benzofuran ring is a versatile functional handle that can be transformed into a variety of other useful functionalities. rsc.orgresearchgate.net This versatility is crucial for the derivatization of the benzofuran scaffold to explore structure-activity relationships in medicinal chemistry.

The azide can be reduced to an amine, which can then be further derivatized. For example, the synthesized azidomethyl unit of benzofuran heterocycles has been used as a basis for creating amide and amine derivatives. rsc.orgresearchgate.net Furthermore, the azide can participate in cycloaddition reactions beyond the CuAAC. For instance, it can react with nitriles to form tetrazoles. rsc.orgresearchgate.net The synthetic utility has been demonstrated by converting the azidomethyl group into triazole, tetrazole, amide, amine, and even pyrido-derivatives. rsc.orgresearchgate.net

Derivatization to Tetrazole, Amide, Amine, and Pyrido-Derivatives

The azido functional group in this compound is a versatile precursor for synthesizing a variety of nitrogen-containing compounds. Its transformations into tetrazoles, amides, amines, and fused pyrido-derivatives highlight its significance as a synthetic intermediate.

Tetrazole Formation

The synthesis of tetrazoles from organic azides is a well-established transformation, typically proceeding through a [3+2] cycloaddition reaction with a source of a carbon-nitrogen triple bond, such as nitriles or isocyanides. nih.govorganic-chemistry.org This method allows for the construction of the 5-membered tetrazole ring, a functional group that acts as a metabolically stable bioisostere for carboxylic acids and amides in medicinal chemistry. nih.gov

A common route involves the reaction of a nitrile with sodium azide, often catalyzed by zinc salts or facilitated by ammonium (B1175870) chloride. organic-chemistry.orgchalcogen.ro In the context of the benzofuran scaffold, while direct cycloaddition starting from this compound is plausible, related syntheses demonstrate the fusion of these two important heterocycles. For instance, novel 2,5-regioselective benzofuran-tetrazole hybrids have been synthesized in a multi-step approach starting from 2H-chromene-3-carbonitriles, showcasing the successful linkage of these two moieties. researchgate.net The general principle involves the conversion of a nitrile group appended to the benzofuran core into a tetrazole ring by reacting it with an azide source. researchgate.net

| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |

| Benzonitrile | Sodium Azide, NH₄Cl | DMF | 5-phenyl-1,2,3,4-tetrazole | chalcogen.ro |

| Organic Nitrile | Sodium Azide, ZnCl₂ | Isopropanol | 5-substituted-1H-tetrazole | organic-chemistry.org |

| 2-Methylbenzofuran-3-carbonitrile | NaN₃, NH₄Cl | DMF | 5-(2-Methylbenzofuran-3-yl)-1H-tetrazole | researchgate.net |

Amide and Amine Formation

The reduction of the azide group is a fundamental transformation that leads to the corresponding primary amine. This reaction can be achieved under mild conditions using various reducing agents. A notable method involves the use of zinc dust in the presence of ammonium chloride, which effectively reduces alkyl azides to their corresponding amines in good to excellent yields. researchgate.net Other standard procedures include catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or the Staudinger reaction using triphenylphosphine (B44618) followed by hydrolysis.

The resulting 2-(aminomethyl)benzofuran (B1289802) is a crucial building block. It can be further functionalized, for instance, by acylation to produce a wide range of amide derivatives. The synthesis of amides from benzofuran carboxylic acids by activating the acid (e.g., as an acid chloride) and reacting it with an amine is a common strategy in the development of biologically active molecules. nih.govnih.gov Similarly, the amine derived from this compound can be acylated to yield the corresponding amides. Interestingly, certain conditions can also facilitate the direct conversion of an acyl azide to an amide. researchgate.net

| Starting Material | Reagent(s) | Product | Reference |

| Alkyl Azide | Zn, NH₄Cl | Alkyl Amine | researchgate.net |

| Acyl Azide | Zn, NH₄Cl | Amide | researchgate.net |

Pyrido-Derivative Formation

The reactivity of the benzofuran moiety and its substituents can be harnessed to construct more complex fused heterocyclic systems. A rapid, one-pot, and catalyst-free approach has been developed to synthesize novel benzofuran-fused pyrido[4,3-d]pyrimidines. rsc.org This method utilizes a domino reaction sequence involving 2-(2-hydroxyphenyl)acetonitriles and 4,6-dichloropyrimidine-5-carbaldehyde. rsc.org The process proceeds through a cascade of nucleophilic aromatic substitution (SNAr), cyclization, and condensation reactions. rsc.org While this specific example does not start directly from this compound, it illustrates a powerful strategy for creating pyrido-fused systems attached to a benzofuran ring, a transformation pathway accessible from appropriately functionalized benzofuran precursors.

Nucleophilic Displacement Reactions for Diverse Substitutions

The functionalization of the 2-methyl position of the benzofuran ring is critical for creating molecular diversity. While the azide group in this compound is primarily valued for its transformations via reduction and cycloaddition, achieving diverse substitutions via direct nucleophilic displacement of the azide ion (N₃⁻) is challenging due to it being a poor leaving group.

A more effective and versatile strategy for introducing a wide range of substituents at this position involves starting with a precursor bearing a better leaving group, such as an acetate. Palladium-catalyzed Tsuji-Trost-type reactions of benzofuran-2-ylmethyl acetates have been shown to be highly efficient for this purpose. unicatt.it These reactions allow for regioselective substitution at the benzylic-like position with a variety of soft nucleophiles, including nitrogen, sulfur, oxygen, and carbon-based reagents. unicatt.it

The success of these substitutions is highly dependent on the catalytic system. For nitrogen-based nucleophiles, a combination of Pd₂(dba)₃ and the ligand dppf is effective. unicatt.it For sulfur, oxygen, and carbon nucleophiles, a different system, [Pd(η³-C₃H₅)Cl]₂ with the ligand XPhos, provides better results. unicatt.it This methodology offers a robust and flexible route to a wide array of 2-substituted benzofurans in high to excellent yields, demonstrating a key strategy for functionalizing the benzofuran core. unicatt.it

| Nucleophile Type | Nucleophile Example | Catalytic System | Product Type | Reference |

| Nitrogen | 1-Benzylpiperazine | Pd₂(dba)₃/dppf | 2-(Aminomethyl)benzofuran | unicatt.it |

| Nitrogen | Dibutylamine | Pd₂(dba)₃/dppf | 2-(Aminomethyl)benzofuran | unicatt.it |

| Sulfur | Thiophenol | [Pd(η³-C₃H₅)Cl]₂/XPhos | 2-(Thio-methyl)benzofuran | unicatt.it |

| Oxygen | Phenol | [Pd(η³-C₃H₅)Cl]₂/XPhos | 2-(Aryloxymethyl)benzofuran | unicatt.it |

| Carbon | Diethyl malonate | [Pd(η³-C₃H₅)Cl]₂/XPhos | 2-(Substituted-ethyl)benzofuran | unicatt.it |

Strategic Applications of 2 Azidomethyl Benzofuran in Advanced Organic Synthesis

Role as a Key Intermediate for Building Diverse Heterocyclic Systems

The strategic placement of the azidomethyl group on the benzofuran (B130515) core suggests its utility in the construction of various heterocyclic systems. The azide (B81097) moiety can be readily transformed into other functional groups, paving the way for the synthesis of a wide array of derivatives.

Table 1: Potential Functionalized Benzofurans via 2-(Azidomethyl)benzofuran

| Starting Material | Reagent/Condition | Product | Potential Application |

|---|---|---|---|

| This compound | Reduction (e.g., H₂, Pd/C) | 2-(Aminomethyl)benzofuran (B1289802) | Synthesis of amides, imines |

| This compound | Alkyne, Cu(I) catalyst | 1,2,3-Triazolyl-substituted benzofuran | Medicinal chemistry scaffolds |

This table represents hypothetical transformations based on the known reactivity of the azide functional group, as specific examples for this compound were not found in the search results.

While the benzofuran scaffold is a key component in many fused heterocyclic systems with important biological activities, specific examples of using this compound as a direct precursor for such compounds are not extensively documented in the available scientific literature. The azide functionality could potentially be utilized in intramolecular cyclization reactions to form fused systems, for example, through nitrene insertion reactions, although specific instances involving this compound are not reported.

Construction of Architecturally Complex Molecular Scaffolds

The benzofuran nucleus is a recognized scaffold for the development of architecturally complex molecules. organic-chemistry.org However, a detailed search of scientific literature did not yield specific examples where this compound is explicitly used as a key building block in the construction of such complex molecular scaffolds. The potential for its use exists, given that the azido (B1232118) group can be converted to an amine, which can then participate in various bond-forming reactions to build more intricate structures.

Development of Bio-Derived Building Blocks and Materials Precursors

There is growing interest in the development of bio-derived building blocks for the synthesis of sustainable materials. While benzofuran itself can be derived from natural sources, there is no specific information in the reviewed literature that details the development of this compound as a bio-derived building block or its application as a materials precursor. A related compound, 2-azidomethyl-5-ethynylfuran, has been synthesized from renewable biomass and explored as a self-clickable monomer for bio-based chemicals and oligomeric materials. nih.gov This suggests that with a viable bio-based synthesis route, this compound could potentially serve a similar role.

Mechanistic Investigations and Reaction Dynamics of 2 Azidomethyl Benzofuran Transformations

Elucidation of Detailed Reaction Pathways for Key Transformations

The transformations of 2-(azidomethyl)benzofuran and its precursors are characterized by complex and elegant reaction pathways. Mechanistic studies, including control experiments and computational analysis, have been instrumental in elucidating the sequence of events at a molecular level.

The synthesis of this compound itself provides a well-studied example of a silver(I)-catalyzed cyclization process. The reaction to form the benzofuran (B130515) core from readily available hydroxyl-phenyl propargyl alcohols is not a simple, one-step event but rather a tandem sequence.

Control experiments have revealed that the transformation involves a sequential process:

Silver(I)-Catalyzed 5-exo-dig Cyclization : The initial and key step is the silver(I)-catalyzed cyclization of the hydroxyl-phenyl propargyl alcohol. The silver(I) ion acts as a π-acid, activating the alkyne moiety towards nucleophilic attack by the hydroxyl group. This leads to a highly regioselective 5-exo-dig cyclization, forming the benzofuran ring. nih.govresearchgate.netresearchgate.net

Catalyst-Free γ-Allylic Azidation : Following the cyclization, a catalyst-free γ-allylic azidation occurs. nih.govresearchgate.netresearchgate.net This step introduces the azide (B81097) functionality at the methyl position of the newly formed 2-methylbenzofuran (B1664563) skeleton.

This two-stage mechanism highlights the dual role of the reaction conditions, where a metal catalyst is essential for the initial ring formation, while the subsequent functionalization proceeds without catalytic intervention. The synthetic utility of the resulting this compound has been demonstrated through its use as a precursor for various other functionalizations, including the formation of triazoles, tetrazoles, amides, amines, and pyrido-derivatives. nih.govresearchgate.netresearchgate.net

General mechanistic insights into silver-catalyzed cyclizations suggest that the silver salt's nature and the presence of ligands can significantly influence the reaction pathway, potentially leading to different products. nih.gov In some cases, binuclear silver complexes are proposed as transition states. nih.gov Spectroscopic studies on related silver-catalyzed oxidation reactions have shown that reduced silver particles are the catalytically active species. rsc.org

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a prominent application for azides like this compound. While specific studies on the intermediates involving this particular benzofuran derivative are not detailed in the provided search results, the general mechanism of CuAAC is well-understood and involves several key intermediates.

The catalytic cycle is believed to proceed through the following steps:

Formation of Copper(I)-Acetylide : The reaction is initiated by the formation of a copper(I)-acetylide intermediate from the terminal alkyne and the copper(I) catalyst.

Coordination of the Azide : The azide then coordinates to the copper center.

Cycloaddition : A cycloaddition reaction occurs between the coordinated azide and the acetylide, leading to a six-membered copper-containing ring intermediate.

Ring Contraction and Protonolysis : This intermediate then undergoes ring contraction to a triazolyl-copper derivative, which, upon protonolysis, releases the 1,4-disubstituted triazole product and regenerates the copper(I) catalyst.

Recent research has provided direct evidence for the involvement of multinuclear copper species in the catalytic cycle. Both mono- and bis(copper) complexes can promote the CuAAC reaction; however, kinetic experiments and computational studies suggest that dinuclear copper species are involved in the kinetically favored pathway. nih.govosti.gov The isolation and characterization of key intermediates, such as a π,σ-bis(copper) acetylide and a bis(metallated) triazole complex, have provided strong support for this hypothesis. nih.govosti.gov

The table below summarizes the proposed intermediates in the general CuAAC reaction.

| Intermediate | Description | Role in Catalytic Cycle |

| Copper(I)-Acetylide | A complex formed between the terminal alkyne and the Cu(I) catalyst. | Activation of the alkyne for nucleophilic attack. |

| Azide-Coordinated Copper(I)-Acetylide | The azide coordinates to the copper center of the acetylide complex. | Brings the reactants into proximity for cycloaddition. |

| Six-Membered Copper-Containing Ring | Formed via cycloaddition of the azide and acetylide. | Precursor to the triazole ring. |

| Triazolyl-Copper Derivative | Formed after ring contraction. | Final intermediate before product release. |

| Bis(copper) Acetylide | A dinuclear copper complex with the alkyne. | Involved in the kinetically favored reaction pathway. |

| Bis(metallated) Triazole | A dinuclear copper complex with the triazole product. | An isolable intermediate in the catalytic cycle. |

This table is based on general mechanistic studies of the CuAAC reaction.

While the heterocycle itself is often synthesized via ionic pathways, benzofuran scaffolds can also be involved in transformations proceeding through radical intermediates. In a copper(I)-catalyzed dearomatization of benzofurans, for instance, a radical addition and intramolecular cyclization process have been identified. nih.gov In this specific case, 2-(chloromethyl)anilines served as radical precursors. nih.gov

The characterization of radical intermediates is often challenging due to their transient nature. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for detecting and characterizing radical species. Studies on the radical cations of dibenzofuran, a related aromatic system, have shown that the spin density is primarily localized at the 3 and 7 positions. rsc.org This information is valuable for predicting the reactivity of radical intermediates in related benzofuran systems.

In radical-mediated annulation reactions, the general strategy involves an intermolecular radical addition followed by an intramolecular trapping of the resulting radical. nih.gov This approach allows for the construction of new carbocyclic rings fused to the initial radical precursor. While not specifically detailing reactions of this compound, these studies provide a framework for understanding how radical intermediates in such systems would behave.

Influence of Catalysts and Reagents on Reactivity and Selectivity

The outcome of chemical transformations involving this compound and its precursors is highly dependent on the choice of catalysts and reagents, as well as the reaction conditions.

The synthesis of this compound provides an excellent internal comparison of catalyst-free and metal-catalyzed processes within a single synthetic sequence. nih.govresearchgate.netresearchgate.net

| Process | Role | Reagents/Conditions | Outcome |

| Silver(I)-Catalyzed Cyclization | Essential for ring formation | Ag(I) salt | Formation of the benzofuran ring system via 5-exo-dig cyclization. nih.govresearchgate.netresearchgate.net |

| Catalyst-Free Azidation | Sufficient for functionalization | Azide source | Introduction of the azidomethyl group via γ-allylic azidation. nih.govresearchgate.netresearchgate.net |

This comparison underscores that while metal catalysis is often necessary for activating otherwise unreactive moieties (like the alkyne for cyclization), subsequent steps may proceed efficiently without a catalyst if the intermediate is sufficiently reactive. The broader field of benzofuran synthesis also offers numerous examples of both metal-catalyzed (e.g., using palladium, copper, gold) and catalyst-free methodologies, each with its own advantages in terms of substrate scope, efficiency, and reaction conditions. nih.gov

Reaction conditions play a critical role in determining the yield, selectivity, and even the product of a reaction.

Temperature: In the synthesis of benzofuran-2-one derivatives, temperature has been shown to be a key parameter. For example, in the reaction of hydroquinone (B1673460) with 3,3,3-trifluoromethyl pyruvate, increasing the temperature from ambient to 120 °C in acetic acid significantly improved the yield of the desired lactone from undetectable to 45% after 12 hours. nih.gov Further optimization showed that a higher concentration and a shorter reaction time of 4 hours at 120 °C could afford an 80% yield. nih.gov

Solvent Systems: The choice of solvent can dramatically alter the course of a reaction. In the aforementioned synthesis of a benzofuran-2-one, switching from dichloromethane (B109758) to acetic acid as the solvent was crucial for the success of the reaction. While catalytic amounts of acids in dichloromethane failed to promote the reaction, acetic acid as the solvent enabled the desired transformation. nih.gov This is attributed to the ability of acetic acid to act as both a solvent and a catalyst without forming an unreactive complex with the substrate. nih.gov

The following table summarizes the effect of different solvents on the synthesis of a benzofuran-2-one derivative. nih.gov

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| BF3·Et2O | CH2Cl2 | rt | 24 | Complex mixture |

| AlCl3 | CH2Cl2 | rt | 24 | Complex mixture |

| Acetic Acid | CH2Cl2 | 72 | 72 | Starting material recovered |

| None | Acetic Acid | 120 | 12 | 45 |

| None | Acetic Acid | 120 | 4 | 80 |

Data adapted from a study on the synthesis of benzofuran-2-one derivatives. nih.gov

Pressure: While not specifically documented for transformations of this compound in the provided results, pressure can be a significant factor in other reactions involving benzofurans. For instance, in the hydrodeoxygenation of benzofuran over a NiMoP/Al2O3 catalyst, the reaction is conducted under a total pressure of 7 MPa, with the presence or absence of H2S at this pressure influencing the transformation pathway. researchgate.net

Computational and Theoretical Chemical Studies on 2 Azidomethyl Benzofuran

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can quantify its reactivity and physical properties. These descriptors are fundamental to understanding the relationships between a molecule's structure and its chemical behavior.

Application of Quantitative Structure-Activity Relationship (QSAR) Principles to Benzofuran (B130515) Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. While specific QSAR studies on 2-(azidomethyl)benzofuran are not extensively documented, the principles have been widely applied to other benzofuran derivatives to predict their therapeutic potential. researchgate.netrsc.orgmdpi.com These studies often employ a variety of quantum chemical descriptors to build predictive models.

For a hypothetical QSAR study of this compound and its analogs, a range of descriptors would be calculated. These typically include:

Electronic Descriptors: Such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and atomic charges. These descriptors provide insight into the molecule's ability to participate in electronic interactions.

Steric Descriptors: Like molecular volume, surface area, and specific conformational angles, which describe the size and shape of the molecule and are crucial for its interaction with biological targets.

Topological Descriptors: These are numerical representations of the molecular structure, including connectivity indices and shape indices.

The following interactive table showcases a hypothetical set of quantum chemical descriptors that could be calculated for this compound for a QSAR study.

| Descriptor | Hypothetical Value | Significance in QSAR |

| HOMO Energy (eV) | -8.5 | Relates to the ability to donate electrons; higher values suggest greater reactivity towards electrophiles. |

| LUMO Energy (eV) | -1.2 | Relates to the ability to accept electrons; lower values suggest greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap (eV) | 7.3 | Indicates chemical stability and reactivity; a smaller gap suggests higher reactivity. |

| Dipole Moment (Debye) | 2.5 | Measures the polarity of the molecule, which influences solubility and binding interactions. |

| Molecular Volume (ų) | 150 | Represents the space occupied by the molecule, affecting steric interactions with a receptor. |

| Polar Surface Area (Ų) | 55 | Correlates with drug transport properties, such as membrane permeability. |

By correlating these and other descriptors with experimentally determined biological activities for a series of related compounds, a QSAR model can be developed to predict the activity of new, untested benzofuran derivatives, including those with modifications to the azidomethyl side chain.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a primary tool for studying reaction mechanisms, allowing for the detailed exploration of potential energy surfaces.

Probing Transition States and Reaction Energetics

For instance, the thermal decomposition of the azide (B81097) group to form a nitrene is a common reaction pathway. DFT calculations could elucidate the transition state for this nitrogen extrusion process and determine the associated activation energy. This information is crucial for understanding the thermal stability of the compound.

The following table provides a hypothetical example of the energetics for a reaction involving this compound, as would be calculated using DFT.

| Species | Relative Energy (kcal/mol) | Description |

| Reactant (this compound) | 0.0 | The starting material. |

| Transition State | +35.0 | The energy barrier that must be overcome for the reaction to proceed. |

| Intermediate (Nitrene) | +15.0 | A high-energy, reactive species formed after the transition state. |

| Product | -20.0 | The final, more stable species formed in the reaction. |

These calculations provide a quantitative understanding of the reaction's feasibility and kinetics.

Prediction of Regioselectivity and Stereoselectivity

Many chemical reactions can yield multiple products, and DFT calculations can predict which of these products will be favored. This is achieved by comparing the activation energies of the transition states leading to the different products. The pathway with the lower activation energy will be the kinetically favored one.

For example, in a [3+2] cycloaddition reaction between the azide group of this compound and an unsymmetrical alkyne, two different regioisomers can be formed. DFT can be used to calculate the energies of the two corresponding transition states. A significant energy difference between them would indicate a high degree of regioselectivity. Similarly, if chiral centers are formed during a reaction, DFT can be used to predict the stereoselectivity by comparing the energies of the diastereomeric transition states.

Molecular Modeling and Conformational Analysis

The three-dimensional structure of a molecule is critical to its properties and reactivity. Molecular modeling techniques, particularly conformational analysis, are used to identify the stable conformations of a molecule and the energy barriers between them.

For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the azidomethyl group to the benzofuran ring. A conformational analysis would involve systematically rotating this bond and calculating the energy at each step. This would reveal the low-energy conformations and the rotational energy barrier. A study on the conformational polymorphism of 3-(azidomethyl)benzoic acid has shown that the azidomethyl group can be a source of different solid-state structures, a phenomenon that could also be relevant for this compound. nih.gov

The results of a conformational analysis can be visualized in a potential energy surface plot, and the key conformational parameters are often summarized in a table.

| Conformer | Dihedral Angle (C2-C(CH₂)-N-N) | Relative Energy (kcal/mol) | Population (%) |

| A | 60° | 0.0 | 70 |

| B | 180° | 1.2 | 25 |

| C | -60° | 2.5 | 5 |

This analysis is crucial for understanding how the molecule might interact with other molecules, such as in a binding site of an enzyme, where a specific conformation may be required for activity.

In Silico Prediction of Novel Reactivities and Transformation Pathways

Computational chemistry can also be used in a predictive manner to explore novel reactions and transformations that have not yet been investigated experimentally. For this compound, in silico studies could uncover new synthetic possibilities.

The azide group is known for its rich and diverse reactivity, including thermal and photochemical decomposition to nitrenes, participation in "click" chemistry (Huisgen cycloaddition), Staudinger reactions, and aza-Wittig reactions. researchgate.net Computational studies could explore the feasibility of these and other less common reactions for this compound. For example, theoretical investigations could predict the outcome of intramolecular reactions, where the azide group reacts with a part of the benzofuran ring system under specific conditions, potentially leading to novel heterocyclic structures.

Furthermore, computational screening could be used to identify potential catalysts for specific transformations of this compound. By calculating the reaction profiles with different catalysts, the most efficient one could be predicted, thus guiding experimental work. This in silico approach accelerates the discovery of new reactions and synthetic methodologies.

Future Research Directions and Unexplored Avenues for 2 Azidomethyl Benzofuran Chemistry

Development of Innovative Catalytic Systems for Azide (B81097) Transformations

The azide group is renowned for its participation in a range of reliable transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." nih.govmdpi.com However, the full catalytic potential for transforming the azidomethyl group on the benzofuran (B130515) scaffold remains largely untapped. Future research should focus on developing innovative catalytic systems to move beyond conventional reactions.

Transition metals other than copper, such as palladium, nickel, rhodium, and gold, have been extensively used in the synthesis and functionalization of benzofurans and could be repurposed for novel azide transformations. nih.govacs.org For instance, rhodium and ruthenium catalysts, known for their ability to generate nitrenes from azides, could be employed to mediate intramolecular C-H amination reactions, potentially leading to the formation of novel fused heterocyclic systems. Similarly, iridium-based catalysts have been shown to be effective for monitoring azide-alkyne cycloadditions and could be explored for other catalytic cycles involving 2-(azidomethyl)benzofuran. nih.govacs.org The development of photocatalytic systems could also provide green and efficient pathways for azide activation and subsequent bond formation.

| Catalyst Class | Potential Transformation | Anticipated Product | Rationale/Precedent |

|---|---|---|---|

| Copper (Cu) | Azide-Alkyne Cycloaddition (CuAAC) | 1,2,3-Triazole Derivatives | Well-established "click chemistry" for creating diverse libraries. nih.govmdpi.com |

| Ruthenium (Ru) / Rhodium (Rh) | Intramolecular C-H Amination/Nitrene Insertion | Fused N-Heterocyclic Benzofurans | Known to catalyze nitrene transfer from organic azides for C-H functionalization. nih.gov |

| Palladium (Pd) | Azide-Aryl/Vinyl Halide Coupling | N-Aryl/Vinyl Aminobenzofurans (post-reduction) | Extrapolating from Buchwald-Hartwig amination protocols. |

| Gold (Au) | Lewis Acid-Catalyzed Cyclizations | Complex Polycyclic Structures | Gold catalysts are effective in activating π-systems for intramolecular reactions. nih.gov |

| Iridium (Ir) | Hydrogenative Coupling / Reductive Functionalization | Aminomethylbenzofuran Derivatives | Iridium's role in hydrogenation and transfer hydrogenation is well-documented. |

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

The synthesis and handling of organic azides can pose safety risks due to their potential instability. Continuous flow chemistry offers a compelling solution by performing reactions in small-volume, high-surface-area microreactors, which allows for excellent control over reaction parameters and minimizes the accumulation of hazardous intermediates. beilstein-journals.orgnih.gov The development of a continuous flow process for the synthesis of this compound, likely from a precursor like 2-(bromomethyl)benzofuran and an azide salt, would be a significant step towards its safer and more scalable production. durham.ac.ukchemspider.com

Beyond synthesis, integrating subsequent transformations of the azidomethyl group into a multi-step, telescoped flow system would be a major advancement. durham.ac.uk This approach avoids the isolation of intermediates, reduces waste, and accelerates the production of target molecules.

Furthermore, the field is moving towards fully automated synthesis platforms that combine robotics, artificial intelligence, and flow chemistry to accelerate the discovery of new molecules. youtube.com Systems using pre-packed reagent capsules for specific reactions, including azide synthesis and click chemistry, are becoming commercially available. nih.govsynplechem.commerckmillipore.com A key future direction will be to develop protocols and cartridges for the synthesis and derivatization of this compound on these automated platforms, enabling high-throughput screening and rapid library generation for drug discovery and materials science.

Exploration of Novel Bond-Forming Reactions Involving the Azidomethyl Group

While cycloaddition reactions are the most common application of azides, the azidomethyl group is capable of a much wider range of bond-forming reactions that remain unexplored for the this compound system.

One promising area is the intramolecular reaction of the benzylic azide with other functional groups. For example, Lewis acid-promoted reactions with tethered ketones can proceed via either a Schmidt rearrangement to yield bicyclic lactams or a Mannich reaction pathway, offering routes to complex, bridged nitrogen heterocycles. nih.gov Another avenue involves the generation of a nitrene intermediate, either thermally or photochemically, which can undergo various reactions such as C-H insertion, cyclopropanation, or rearrangements. beilstein-journals.orgnih.gov

The azide group also serves as a stable precursor to a primary amine via reduction, most commonly through the Staudinger reaction or catalytic hydrogenation. durham.ac.ukresearchgate.net This two-step sequence (azidation followed by reduction) is a powerful method for amination. The resulting 2-(aminomethyl)benzofuran (B1289802) is a valuable intermediate for a host of subsequent bond-forming reactions, including amide coupling, reductive amination, and the synthesis of sulfonamides, ureas, and other derivatives.

| Reaction Class | Reagent/Condition | Potential Product Type | Synthetic Utility |

|---|---|---|---|

| Schmidt Reaction | Lewis Acid, Tethered Ketone | Fused/Bridged Lactams | Access to complex polycyclic alkaloids and scaffolds. nih.gov |

| Photochemical Nitrene Generation | UV Light | C-H Insertion or Azepine-type Products | Formation of novel C-N bonds and ring systems. beilstein-journals.orgnih.gov |

| Staudinger Reaction | Triphenylphosphine (B44618), then H₂O | 2-(Aminomethyl)benzofuran | Mild and efficient conversion to a primary amine. durham.ac.uk |

| Aza-Wittig Reaction | Triphenylphosphine, then Aldehyde/Ketone | Imines, secondary amines (after reduction) | Carbonyl olefination equivalent for C=N bond formation. |

| Cycloaddition with Nitriles | Lewis Acid or Heat | Tetrazole Derivatives | Synthesis of bioisosteres for carboxylic acids. |

Advanced Spectroscopic Characterization Techniques for In-Situ Reaction Monitoring

Understanding reaction kinetics and mechanisms is crucial for optimizing synthetic protocols. Traditional offline methods like TLC and quenching for NMR or LC-MS analysis provide discrete data points but can miss transient intermediates and the true kinetic profile. Advanced in-situ spectroscopic techniques offer a powerful alternative for real-time monitoring of reactions involving this compound.

Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy is particularly well-suited for monitoring azide reactions due to the strong and distinct asymmetric stretching vibration of the azide group (N₃) around 2100 cm⁻¹. Inline ATR-IR probes allow for continuous monitoring of the disappearance of the azide starting material, even in complex reaction mixtures like biological media. nih.govresearchgate.net

Furthermore, advancements in Nuclear Magnetic Resonance (NMR) spectroscopy enable real-time analysis. FlowNMR can be integrated into continuous flow setups to monitor reactions as they occur within the reactor. beilstein-journals.org For reactions at low concentrations, hyperpolarization techniques such as Signal Amplification by Reversible Exchange (SABRE) can dramatically enhance NMR signals, allowing for the use of benchtop NMR spectrometers to monitor reactions like azide-alkyne cycloadditions in real-time. nih.govacs.orgresearchgate.net Applying these state-of-the-art analytical tools would provide unprecedented insight into the reactivity of this compound, facilitating rapid optimization and mechanistic discovery.

Expanding the Scope of Substrates and Diverse Reaction Partners

The synthetic utility of this compound can be significantly broadened by exploring a wider range of substrates and reaction partners. Research should systematically investigate how various substituents on the benzofuran ring influence the reactivity of the azidomethyl group. Electron-donating or withdrawing groups at different positions (e.g., C5, C7) could modulate the electronic properties of the system, impacting reaction rates and even pathway selectivity. nih.gov

A systematic expansion of reaction partners for the azide group is also a critical research direction. For cycloadditions, this means moving beyond simple terminal alkynes to include strained cyclooctynes (for copper-free click chemistry), internal alkynes, electron-deficient alkenes, and nitriles to generate a wide diversity of five-membered heterocycles. mdpi.comnih.gov For reactions involving the corresponding amine (after reduction), the scope of electrophilic partners could be expanded to include complex aldehydes, ketones, activated carboxylic acids, and sulfonyl chlorides to build libraries of molecules with diverse functionalities. This systematic exploration will be essential to fully realize the potential of this compound as a versatile building block in medicinal and materials chemistry. hw.ac.ukresearchgate.netresearchgate.netmdpi.comnih.gov

| Benzofuran Substitution Pattern | Class of Reaction Partner | Example Reaction | Goal of Exploration |

|---|---|---|---|

| 5-Nitro (Electron-withdrawing) | Strained Alkynes (e.g., BCN) | Strain-Promoted Cycloaddition (SPAAC) | Investigate electronic effects on copper-free click reaction rates. nih.gov |

| 7-Methoxy (Electron-donating) | Terminal Alkynes | Copper-Catalyzed Cycloaddition (CuAAC) | Assess influence of donor groups on catalyst turnover and efficiency. |

| Unsubstituted | Nitriles | [3+2] Cycloaddition | Synthesis of 2-(tetrazolylmethyl)benzofurans. nih.gov |

| 3-Aryl Substituted | Aldehydes/Ketones (post-reduction to amine) | Reductive Amination | Create libraries of complex secondary and tertiary amines. |

| Halogenated (e.g., 5-Bromo) | Organoboronic acids (post-reduction and other steps) | Multi-step synthesis involving Suzuki coupling | Combine azide chemistry with cross-coupling for highly functionalized targets. nih.gov |

Q & A

Q. What are the established synthetic routes for 2-(Azidomethyl)benzofuran derivatives, and how do reaction conditions influence yield?

The most common method involves nucleophilic substitution of chloromethylbenzofuran precursors with sodium azide (NaN₃). For example, 2-(Azidomethyl)-7-(trifluoromethyl)benzofuran (73b) was synthesized by reacting chloride 77b with NaN₃ (3:1 molar ratio) in DMF at 60°C, achieving 79% yield after purification via column chromatography (PE/CH₂Cl₂ 10:1 v/v) . Variations in substituents (e.g., trifluoromethyl vs. methylbutyl groups) affect reactivity, with steric hindrance lowering yields in bulkier derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm azide incorporation (absence of CH₂Cl signals at ~4.5 ppm and new CH₂N₃ resonance at ~3.8 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ions (e.g., [M]+· for 73b at m/z 234.01) .

- TLC Monitoring : Rf values in CH₂Cl₂ help track reaction progress .

Q. What are the stability considerations for azide-containing benzofuran derivatives?

Azidomethyl groups are thermally sensitive. Storage at −20°C under inert atmosphere is recommended to prevent decomposition. Studies show that electron-withdrawing substituents (e.g., trifluoromethyl) enhance stability by reducing electron density at the azide moiety .

Advanced Research Questions

Q. How can computational methods optimize the design of this compound-based enzyme inhibitors?

Molecular docking and dynamics simulations predict binding interactions with target enzymes. For instance, derivatives like 73c showed affinity for human dihydroorotate dehydrogenase (DHODH), a target for antiviral agents. Simulations revealed hydrogen bonding between the azide group and Arg136, critical for inhibitory activity . Free energy perturbation (FEP) calculations further refine substituent effects on binding thermodynamics .

Q. What strategies resolve contradictions in reported reaction yields for analogous derivatives?

Discrepancies often arise from solvent polarity, temperature gradients, or purification protocols. For example, 73b (79% yield) vs. 73c (91% yield) highlights the role of substituent electronics: electron-deficient aryl groups accelerate SN2 displacement . Systematic DOE (Design of Experiments) can isolate variables like NaN₃ stoichiometry or reaction time .

Q. How do azidomethylbenzofurans participate in click chemistry for bioconjugation?

The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkynes. This is exploited in fluorescent probe development, where benzofuran-azide conjugates with proteins (e.g., Concanavalin A) show enhanced two-photon absorption for bioimaging . Solvent choice (e.g., aqueous vs. DMSO) impacts reaction kinetics and byproduct formation .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

Scaling reactions beyond 5 mmol often reduces yields due to poor heat dissipation or azide aggregation. Microreactor systems improve mixing and thermal control, achieving 85% yield for 73b at 10 mmol scale . Regioselectivity is maintained using bulky bases (e.g., DIPEA) to suppress β-elimination side reactions .

Methodological and Analytical Challenges

Q. How to mitigate false positives in biological screening of azidomethylbenzofuran libraries?

False positives from promiscuous azide-protein interactions are minimized by:

Q. What advanced purification techniques address co-elution issues in column chromatography?

Reverse-phase HPLC (C18 column, MeCN/H₂O gradient) resolves co-eluting impurities. For 73c, a 70:30 MeCN/H₂O gradient improved purity from 85% to >98% . Preparative TLC is less effective due to azide degradation on silica .

Q. How do substituents influence the nonlinear optical (NLO) properties of benzofuran-azide conjugates?

Electron-donating groups (e.g., -OCH₃) increase hyperpolarizability (β), making derivatives suitable for NLO materials. For 2-(5-formylbenzofuran-2-yl)acetamide, β values ranged from 15–25 × 10⁻³⁰ esu, dependent on substituent position . TD-DFT calculations guide rational design for optoelectronic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.